
methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. The key steps typically include:
Cyclization Reactions: Formation of the phenanthrene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the ethenyl and methyl groups through various organic reactions such as alkylation and vinylation.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,4aR,4bS,6R,7S,10aR)-6-acetyloxy-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylate .
- Methyl (1R,4aR,4bS,6R,7S)-6-acetyloxy-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylate .
- Methyl (1R,4aR,4bS,7S,8aR,9R,10aS)-7-ethenyl-8a,9-dihydroxy-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylate .
Uniqueness
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate stands out due to its specific structural features, such as the ethenyl and methyl groups, which confer unique chemical and biological properties. These structural elements may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
23527-10-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-5-19(2)12-10-16-14(13-19)8-9-17-15(18(21)22-4)7-6-11-20(16,17)3/h5,13,15-17H,1,6-12H2,2-4H3/t15-,16+,17?,19?,20+/m1/s1 |
InChI Key |
YYYPMBJVCODEPB-YREVAHRPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H](C1CCC3=CC(CC[C@H]23)(C)C=C)C(=O)OC |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3C(=O)OC)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


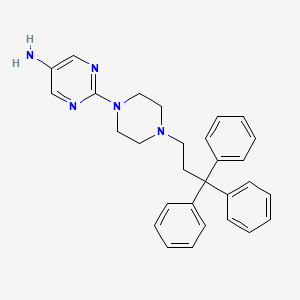

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
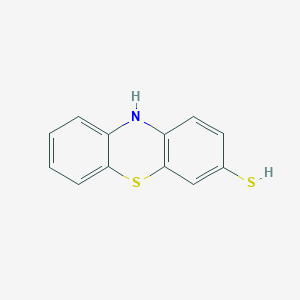
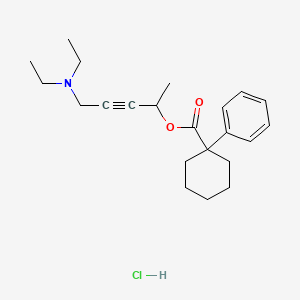
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
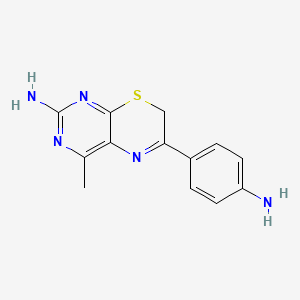
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
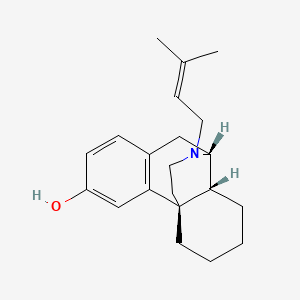
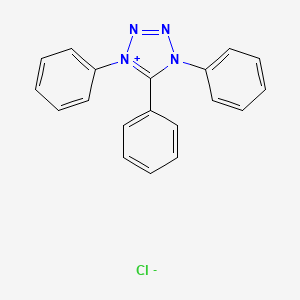


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
